molecular formula C3H2Cl2F4O2 B14746243 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol CAS No. 993-58-8

1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol

Cat. No.: B14746243
CAS No.: 993-58-8
M. Wt: 216.94 g/mol
InChI Key: DVDJRQXHRSFVHB-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol is a chemical compound with the molecular formula C3H2Cl2F4O2 It is a halogenated organic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol typically involves the halogenation of precursor compounds. One common method is the reaction of 1,3-dichloro-1,1,3,3-tetrafluoropropane with a suitable oxidizing agent to introduce the diol functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to chlorination and fluorination reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.

    Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Similar in structure but with different halogenation patterns.

    2,3-Dichloro-1,1,1,3-tetrafluoropropane: Another halogenated compound with a different substitution pattern.

    1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains more chlorine atoms compared to 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol.

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its diol functionality also differentiates it from other halogenated compounds, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

993-58-8

Molecular Formula

C3H2Cl2F4O2

Molecular Weight

216.94 g/mol

IUPAC Name

1,3-dichloro-1,1,3,3-tetrafluoropropane-2,2-diol

InChI

InChI=1S/C3H2Cl2F4O2/c4-2(6,7)1(10,11)3(5,8)9/h10-11H

InChI Key

DVDJRQXHRSFVHB-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)(C(F)(F)Cl)(O)O

Origin of Product

United States

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